molecular formula C16H15Cl3N2OS B591757 Tioconazole Related Compound A CAS No. 61709-33-9

Tioconazole Related Compound A

Cat. No.: B591757
CAS No.: 61709-33-9
M. Wt: 389.719
InChI Key: CCCQSJHDZKYQKU-UHFFFAOYSA-N
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Description

Tioconazole Related Compound A is a chemical compound known for its antifungal properties. It is often used as a reference standard in pharmaceutical testing and is related to the antifungal agent tioconazole .

Preparation Methods

The synthesis of Tioconazole Related Compound A involves several steps. The synthetic route typically includes the reaction of 2,4-dichlorobenzyl chloride with thiophen-3-ylmethanol to form an intermediate, which is then reacted with imidazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Tioconazole Related Compound A undergoes various chemical reactions, including:

Scientific Research Applications

Tioconazole Related Compound A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tioconazole Related Compound A involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the inhibition of the enzyme lanosterol 14α-demethylase .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2OS.ClH/c17-13-1-2-14(15(18)7-13)16(8-20-5-4-19-11-20)21-9-12-3-6-22-10-12;/h1-7,10-11,16H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCQSJHDZKYQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61709-33-9
Record name 1-(2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl)-1H-imidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061709339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(2,4-DICHLOROPHENYL)-2-(THIOPHEN-3-YLMETHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5IDN5G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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